molecular formula C14H11N3O2 B11860108 2-Benzyl-6-nitro-2H-indazole CAS No. 88369-83-9

2-Benzyl-6-nitro-2H-indazole

Cat. No.: B11860108
CAS No.: 88369-83-9
M. Wt: 253.26 g/mol
InChI Key: HXZROARAUBBBFL-UHFFFAOYSA-N
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Description

2-Benzyl-6-nitro-2H-indazole (CAS 88369-83-9) is a nitro-substituted indazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C14H11N3O2 and a molecular weight of 253.26, serves as a key scaffold in the development of novel biologically active molecules . Preliminary biological studies on analogous 6-nitroindazole compounds have demonstrated promising antiproliferative activity against specific cancer cell lines. Notably, certain 6-nitro-based benzo[g]indazoles have shown IC50 values in the range of 5–15 μM against the NCI-H460 lung carcinoma cell line, indicating their potential as candidates for anticancer research . Furthermore, select nitro-indazole derivatives have exhibited antibacterial properties, with some compounds displaying activity against Neisseria gonorrhoeae while showing no hemolytic activity in human red blood cells, suggesting a potential for selective antibacterial action . The indazole core is a privileged structure in pharmacology, found in compounds with a broad spectrum of reported activities, including antimicrobial, anti-inflammatory, and antitumor effects . The specific 2-benzyl substitution on the indazole nitrogen makes this compound a valuable intermediate for further chemical functionalization and structure-activity relationship (SAR) studies aimed at optimizing biological potency and selectivity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88369-83-9

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-benzyl-6-nitroindazole

InChI

InChI=1S/C14H11N3O2/c18-17(19)13-7-6-12-10-16(15-14(12)8-13)9-11-4-2-1-3-5-11/h1-8,10H,9H2

InChI Key

HXZROARAUBBBFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C=CC(=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Benzyl 6 Nitro 2h Indazole and Its Analogs

Strategies for the Construction of the 2H-Indazole Core

The construction of the 2H-indazole scaffold can be achieved through various synthetic routes, which are broadly categorized into two main approaches: ring closure by C–N bond formation and cyclization via N–N bond formation. tandfonline.com The former often utilizes 2-halo- or O-mesyl-benzaldehydes, while the latter involves reductive cyclization of nitroaromatics or reactions of azides. tandfonline.comnih.gov

Classical and Contemporary Approaches to 2H-Indazole Synthesis

Classical methods for synthesizing 2H-indazoles often involve harsh reaction conditions, such as high temperatures. nih.govacs.org Contemporary approaches have focused on developing milder, more efficient, and regioselective syntheses. These modern methods frequently employ transition-metal catalysis and one-pot procedures to improve yields and operational simplicity. acs.orgorganic-chemistry.orgnih.gov The direct alkylation or arylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products, making regioselective synthesis a key challenge. acs.org Consequently, significant research has been directed towards cyclization reactions that selectively form the 2H-indazole isomer. acs.org

Reductive Cyclization Reactions: Cadogan and Related Methodologies

The Cadogan reaction is a classical and robust method for synthesizing 2H-indazoles through the reductive cyclization of ortho-imino-nitrobenzenes. nih.govacs.org This reaction is typically carried out at high temperatures (often exceeding 150 °C) using excess trialkyl phosphites or phosphines. nih.gov A widely accepted mechanism involves the generation of a nitrene intermediate through deoxygenation of the nitro group. nih.govacs.org However, the harsh conditions can limit its applicability. nih.gov

Recent advancements have led to milder versions of the Cadogan cyclization. For instance, the use of tri-n-butylphosphine in isopropanol (B130326) at 80°C allows for a one-pot condensation and reductive cyclization of ortho-nitrobenzaldehydes with various amines to afford 2H-indazoles in moderate to excellent yields. organic-chemistry.orgnih.gov This method is operationally simple and avoids the need to isolate the intermediate ortho-imino-nitrobenzene. organic-chemistry.orgnih.gov Furthermore, a catalytic version of the Cadogan cyclization based on a PIII/PV redox cycle has been developed. nih.gov

Studies have also explored non-nitrene pathways, with the isolation of 2H-indazole N-oxides as competent oxygenated intermediates in an "interrupted" Cadogan/Davis-Beirut reaction. nih.govacs.org These N-oxides can be deoxygenated under reductive conditions to yield 2H-indazoles, enabling a formal Cadogan cyclization at room temperature. nih.govacs.org

A specific example of a Cadogan-type reaction involves the synthesis of 2-phenyl-2H-indazole derivatives. The corresponding imine, formed from 2-nitrobenzaldehyde (B1664092) and an aniline, is heated in triethyl phosphite (B83602) to induce cyclocondensation. nih.gov Another related method utilizes stannous chloride (SnCl₂·2H₂O) to mediate the cyclization of 2-nitrobenzylamines into 2-aryl-2H-indazoles under mild conditions. thieme-connect.com

Table 1: Comparison of Cadogan Reaction Conditions

Reducing Agent Solvent Temperature Key Features
Triethyl phosphite None (neat) >150 °C Classical, harsh conditions nih.gov
Tri-n-butylphosphine i-PrOH 80 °C Milder, one-pot procedure organic-chemistry.orgnih.gov
PIII/PV catalyst - - Catalytic approach nih.gov

Davis-Beirut Reaction: Mechanism and Synthetic Utility for 2H-Indazoles

The Davis-Beirut reaction is a versatile and metal-free method for the synthesis of 2H-indazoles from inexpensive starting materials. wikipedia.org It involves the N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines or related substrates under either basic or acidic conditions. wikipedia.orgnih.gov

Under basic conditions, the proposed mechanism begins with the deprotonation of the carbon adjacent to the secondary amine, forming a carbanion. wikipedia.org This carbanion then attacks an oxygen of the nitro group. Subsequent protonation and dehydration lead to an o-nitrosobenzylidene imine intermediate. wikipedia.orgnih.gov This key intermediate undergoes a cyclization to form the 2H-indazole ring. nih.gov In the presence of an alcohol, 3-alkoxy-2H-indazoles are typically formed. wikipedia.org

The reaction can also proceed under acidic catalysis, where it is believed to involve a carbocation intermediate. wikipedia.org Both acid- and base-catalyzed pathways are thought to proceed through the pivotal o-nitrosobenzylidine imine intermediate. nih.gov The Davis-Beirut reaction has been successfully applied to the synthesis of novel 3-amino-2H-indazole derivatives. nih.gov

Mechanistic studies have revealed that the Davis-Beirut reaction and the Cadogan cyclization may share a common intermediate in the form of a 2H-indazole N-oxide. nih.govaub.edu.lb This N-oxide can then be converted to the final 2H-indazole product under the respective reaction conditions. aub.edu.lb

Transition Metal-Catalyzed Coupling and Annulation Reactions (e.g., Cu/Pd-catalyzed, Rh(III)-catalyzed C-H activation)

Transition metal catalysis offers powerful and regioselective methods for constructing the 2H-indazole core. nih.govresearchgate.netresearchgate.net These reactions often proceed via C-H activation and annulation pathways, allowing for the one-step synthesis of functionalized indazoles. researchgate.netnih.gov

Copper-Catalyzed Reactions: Copper catalysts are effective for the synthesis of 2H-indazoles. One notable method involves a one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide (B81097). organic-chemistry.org This copper-catalyzed reaction forms both C-N and N-N bonds and tolerates a wide range of functional groups. organic-chemistry.org A green chemistry approach utilizes copper oxide nanoparticles (CuO@C) as a heterogeneous catalyst for this transformation in polyethylene (B3416737) glycol (PEG-400) as a solvent. acs.orgnih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are also widely used. A direct and operationally simple synthesis of 2-aryl-2H-indazoles has been developed using palladium catalysis to couple 2-bromobenzyl bromides with arylhydrazines. organic-chemistry.org This method involves a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and oxidation. organic-chemistry.org

Rhodium(III)-Catalyzed C-H Activation: Rhodium(III) catalysts enable the synthesis of 2H-indazoles through C-H activation/annulation reactions. For example, the [4+1] annulation of azoxy compounds with diazoesters, catalyzed by Rh(III), yields 2H-indazoles. nih.gov Another Rh(III)-catalyzed route involves the reaction of azobenzenes with α-keto aldehydes to produce 3-acylated-2H-indazoles. nih.gov

Table 2: Examples of Transition Metal-Catalyzed 2H-Indazole Synthesis

Catalyst Reactants Product Type Reference
Copper(I) oxide nanoparticles 2-bromobenzaldehydes, primary amines, sodium azide 2-Aryl/alkyl-2H-indazoles organic-chemistry.org
Palladium 2-bromobenzyl bromides, arylhydrazines 2-Aryl-2H-indazoles organic-chemistry.org
Rhodium(III) Azoxy compounds, diazoesters 2H-indazoles nih.gov

Green Chemistry Approaches in 2H-Indazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of 2H-indazoles to develop more sustainable and environmentally friendly methods. benthamdirect.com These approaches focus on using non-toxic catalysts, green solvents, and energy-efficient reaction conditions. acs.orgnih.gov

One example is the use of copper oxide nanoparticles supported on activated carbon (CuO@C) as a heterogeneous and recyclable catalyst. acs.orgnih.gov This catalyst promotes the one-pot synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide in polyethylene glycol (PEG-400), a green solvent. acs.orgnih.gov This method avoids the use of ligands and bases, and the catalyst can be recovered and reused. acs.orgnih.gov

Another green approach involves a microwave-assisted, catalyst-free, and solvent-free synthesis of 2H-indazoles. rsc.org This method provides a straightforward alternative to conventional transition metal-catalyzed reactions. rsc.org Additionally, ultrasonic irradiation has been shown to improve reaction times and yields in the synthesis of 2H-indazoles. researchgate.net

Regioselective Synthesis and Alkylation at the Indazole Nitrogen Atoms

The regioselective alkylation of the indazole ring system is a significant challenge in synthetic chemistry, as direct alkylation often leads to a mixture of N1 and N2 isomers. acs.orgnih.gov The thermodynamic stability generally favors the 1H-indazole tautomer, but kinetic factors and reaction conditions can influence the regioselectivity of alkylation. nih.govnih.gov

Several strategies have been developed to achieve regioselective N2-alkylation. The use of trifluoromethanesulfonic acid (TfOH) as a catalyst allows for the highly selective N2-alkylation of indazoles with diazo compounds, providing a metal-free alternative to traditional methods. rsc.org This protocol exhibits excellent functional group tolerance and high regioselectivity. rsc.org

Another approach utilizes gallium/aluminum or aluminum mediation for the direct alkylation of indazoles with various allyl and benzyl (B1604629) bromides, as well as α-bromocarbonyl compounds, to selectively yield 2H-indazoles. rsc.org

The choice of base and solvent can also play a crucial role. For instance, the alkylation of indazoles with alkyl bromides in the presence of potassium carbonate in DMF often results in a nearly equal ratio of N1 and N2 isomers. bohrium.com In contrast, Mitsunobu conditions have shown a preference for the formation of the N2-alkylated product. nih.gov

For the specific synthesis of 2-benzyl-6-nitro-2H-indazole, one reported method involves the reaction of 6-nitro-1H-indazole with benzyl bromide. iucr.org While the specific conditions for achieving N2-selectivity were not detailed in the crystallographic report, it highlights a direct benzylation approach. iucr.org The synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole starts with the N1-alkylation of 6-nitro-1H-indazole with 1-bromo-2-chloroethane, indicating that the regioselectivity is highly dependent on the electrophile and reaction conditions. scielo.br

Advanced NMR techniques, such as NOESY and HMBC, are crucial for the unambiguous structural elucidation and differentiation of the N1 and N2 regioisomers. bohrium.com

Table 3: Methods for Regioselective N2-Alkylation of Indazoles

Method Reagents Key Features Reference
TfOH-catalyzed Diazo compounds, TfOH Metal-free, high N2-selectivity rsc.org
Ga/Al-mediated Allyl/benzyl bromides, α-bromocarbonyls Direct N2-alkylation rsc.org
Mitsunobu reaction - Preference for N2-alkylation nih.gov

Control of N1 vs. N2 Alkylation in Indazole Systems

The alkylation of indazoles is a fundamental transformation that can lead to two regioisomeric products: N1- and N2-substituted indazoles. The inherent tautomerism of the indazole ring, existing as the more thermodynamically stable 1H-indazole and the less stable 2H-indazole, complicates regioselective alkylation, often resulting in a mixture of both products. nih.govbeilstein-journals.org The control of this regioselectivity is a critical aspect of indazole chemistry, as the biological and chemical properties of the resulting isomers can differ significantly. researchgate.net

Several factors influence the N1 versus N2 alkylation outcome, including the electronic and steric properties of substituents on the indazole ring, the nature of the alkylating agent, the choice of base, and the reaction solvent. beilstein-journals.orgnih.gov

Key Factors Influencing Regioselectivity:

Substituent Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms. For instance, in 7-nitro-1H-indazole, the ratio of N1 to N2 alkylation is 29:70, indicating a preference for the N2 position. thieme-connect.de Conversely, some studies have observed high N1-selectivity with electron-deficient indazoles under specific conditions, such as using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.govbeilstein-journals.org This is rationalized by a postulated coordination between the indazole N2-atom and an electron-rich oxygen atom in a C-3 substituent with the sodium cation. nih.govbeilstein-journals.org

Base and Solvent Systems: The choice of base and solvent plays a crucial role. For example, using potassium carbonate (K2CO3) in dimethylformamide (DMF) often leads to nearly equal amounts of N1 and N2 isomers. bohrium.comdergipark.org.tr In contrast, employing sodium hydride (NaH) in THF has shown to favor N1-alkylation, particularly with certain substituted indazoles. nih.govbeilstein-journals.org Solvent-dependent regioselectivity has also been observed with sodium bis(trimethylsilyl)amide (NaHMDS) in either THF or dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.org

Alkylating Agent: The nature of the alkylating agent can also direct the regioselectivity. For instance, Mitsunobu conditions have been shown to favor the formation of the N2-alkylated product. nih.gov

Thermodynamic vs. Kinetic Control: Regioselective N-alkylation can sometimes be achieved through an equilibration process that favors the thermodynamically more stable N1-substituted product. beilstein-journals.org This has been demonstrated using specific α-halo carbonyl electrophiles. beilstein-journals.org

Recent research has focused on developing highly regioselective methods. For example, a comprehensive study on methyl 5-bromo-1H-indazole-3-carboxylate demonstrated that both N1- and N2-alkylated products could be obtained in high yields by controlling the reaction conditions. nih.gov Density functional theory (DFT) calculations suggested that a chelation mechanism involving cesium ions leads to N1-substitution, while other non-covalent interactions drive the formation of the N2-product. nih.gov

Table 1: Influence of Reaction Conditions on Indazole Alkylation Regioselectivity
Indazole SubstrateAlkylating AgentBase/SolventN1:N2 RatioReference
Unsubstituted IndazoleNot SpecifiedNot Specified1:1 thieme-connect.de
3-Phenyl-1H-indazoleNot SpecifiedNot Specified74:26 thieme-connect.de
7-Nitro-1H-indazoleNot SpecifiedNot Specified29:70 thieme-connect.de
Methyl 3-indazolecarboxylaten-Pentyl bromideNaH/THF>99:1 nih.gov
Methyl 3-indazolecarboxylaten-PentanolMitsunobu Conditions1:2.5 nih.gov
Non-substituted and substituted indazolesBenzyl halides and other alkyl halidesK2CO3/DMF~1:1 bohrium.comdergipark.org.tr

Specific Synthetic Routes to this compound

The synthesis of this compound typically involves the N-alkylation of a pre-existing 6-nitro-1H-indazole core. As discussed previously, direct alkylation of indazoles often yields a mixture of N1 and N2 isomers. researchgate.net Therefore, specific strategies are required to favor the formation of the desired 2-substituted product.

One common approach involves the reaction of 6-nitro-1H-indazole with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base and a suitable solvent. The choice of reaction conditions is critical in directing the regioselectivity towards the N2 position. While general alkylation with potassium carbonate in DMF often gives a mixture of isomers, other conditions might provide better selectivity. researchgate.net

A study on the alkylation of 6-nitroindazoles with alkyl halides reported a moderate selectivity in favor of the N1-alkylated product. researchgate.net This highlights the challenge in achieving high yields of the N2 isomer through direct alkylation.

Alternative strategies for the regioselective synthesis of 2-substituted-2H-indazoles have been developed. One such method involves a palladium-catalyzed reaction between 2-bromobenzyl bromides and arylhydrazines. acs.org This approach proceeds through a regioselective intermolecular N-benzylation followed by intramolecular N-arylation and subsequent oxidation to furnish the 2-substituted-2H-indazole in a single step. acs.org

Another method involves the synthesis from 2-nitrobenzylamines in a redox flow electrolysis cell, which has been shown to produce 2-substituted indazoles in good yields. scispace.com Furthermore, a novel enzymatic route using nitroreductases has been developed for the formation of indazoles from 2-nitrobenzylamine derivatives. chemrxiv.org This biocatalytic approach can lead to the formation of 2H-indazoles from N-substituted nitrosobenzylamines. chemrxiv.org

A [3+2] dipolar cycloaddition reaction between sydnones and arynes provides a rapid and efficient route to 2H-indazoles with no contamination from the 1H-isomers. nih.gov This method is applicable to a variety of substrates and proceeds under mild conditions. nih.gov

Functionalization and Derivatization of the Indazole Scaffold

Introduction of Nitro and Other Electron-Withdrawing Groups

The introduction of electron-withdrawing groups, particularly the nitro group, onto the indazole scaffold is a key transformation for creating valuable intermediates in medicinal chemistry. The position of nitration is influenced by the reaction conditions and the substituents already present on the indazole ring.

For instance, the synthesis of 4-nitro-1H-indazole can be achieved from 2-nitro-3-methylaniline through diazotization. mdpi.com The synthesis of 6-nitroindazole (B21905) can be accomplished by reacting 6-nitroindazole with iodine in the presence of a base to form 3-iodo-6-nitro-indazole, which can then be further functionalized. google.com

The direct halogenation of 2H-indazoles represents another important method for introducing electron-withdrawing groups. An efficient, metal-free method for the regioselective mono- and poly-halogenation of 2H-indazoles has been developed using N-halosuccinimides (NXS, where X = Br, Cl). rsc.org This method allows for the synthesis of mono-, poly-, and hetero-halogenated indazoles in good yields by adjusting the reaction conditions. rsc.org

Modifications of the Benzyl Moiety

Modifications to the benzyl group of this compound can be carried out to synthesize a variety of analogs with potentially different properties. These modifications can include the introduction of substituents on the phenyl ring of the benzyl group.

For example, the synthesis of 2-(4-methoxybenzyl)-4-nitro-2H-indazole was achieved by reacting 4-nitro-1H-indazole with 4-methoxybenzyl chloride. mdpi.comdoaj.org This demonstrates that substituted benzyl groups can be readily introduced onto the indazole ring.

Further modifications could involve reactions on the benzylic methylene (B1212753) group, although this is less commonly reported in the context of this compound.

Synthesis of Indazole N-Oxides and Subsequent Deoxygenation

The synthesis of indazole N-oxides is a less common but potentially useful transformation for accessing different reactivity patterns of the indazole ring. The N-oxide functionality can act as a directing group or be used to introduce other functional groups.

The quaternization of 2-methyl-2H-indazole is reported to be three times faster than that of 1-methyl-1H-indazole, suggesting a higher reactivity of the N2 position towards certain electrophiles. thieme-connect.de This could potentially be extended to the formation of N-oxides.

While specific methods for the direct N-oxidation of this compound are not extensively detailed in the provided context, general methods for the oxidation of heterocyclic amines could be applicable. Subsequent deoxygenation of the N-oxide would regenerate the indazole ring, potentially after other transformations have been carried out on the molecule.

Advanced Structural Elucidation and Conformational Analysis of 2 Benzyl 6 Nitro 2h Indazole

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the molecular structure of 2-benzyl-6-nitro-2H-indazole, distinguishing it from its N-1 isomer, and analyzing its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural assignment of N-substituted indazoles. The electronic environment of the protons and carbons in the this compound isomer is distinct from that of the corresponding 1-benzyl-6-nitro-1H-indazole, allowing for clear differentiation.

In the ¹H NMR spectrum, the benzylic protons (N-CH₂) would appear as a characteristic singlet. The protons of the indazole ring system (H-3, H-4, H-5, and H-7) and the benzyl (B1604629) ring would resonate in the aromatic region. The H-3 proton of a 2H-indazole typically appears as a distinct singlet at a downfield chemical shift. rsc.org

Two-dimensional (2D) NMR techniques are essential for definitive assignments. ipb.pt

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the indazole and benzyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations. A key NOESY correlation would be expected between the benzylic N-CH₂ protons and the H-3 proton of the indazole ring, which is a definitive indicator of the N-2 substitution pattern.

gHSQC (Gradient Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached.

gHMBC (Gradient Heteronuclear Multiple Bond Correlation) is crucial for identifying the substitution position. It reveals correlations between protons and carbons over two or three bonds. A critical HMBC correlation would be observed from the benzylic N-CH₂ protons to the C-3 and C-7a carbons of the indazole ring, unequivocally confirming the N-2 benzyl substitution.

The position of the substituent on the indazole nitrogen atom significantly influences the chemical shifts of the ring's carbon and proton atoms. Comparing the known NMR data for the N-1 isomer, 1-benzyl-6-nitro-1H-indazole researchgate.net, with the expected values for the N-2 isomer highlights these key differences.

One of the most diagnostic signals in ¹³C NMR is that of C-3. In 2-substituted indazoles, the C-3 carbon is typically shielded (appears at a lower ppm value) compared to its counterpart in 1-substituted indazoles. nih.gov Conversely, the C-7a carbon in 2H-indazoles is generally deshielded. For instance, in 1-benzyl-6-nitro-1H-indazole, the C-3 signal (assigned as CH=N) appears at 134.5 ppm. researchgate.net For the this compound isomer, this signal would be expected at a significantly different chemical shift.

In the ¹H NMR spectrum, the chemical shift of the H-3 proton is also a key indicator. In the 1-benzyl isomer, the H-3 proton resonates at 8.35 ppm. researchgate.net In 2H-indazoles, the H-3 proton is often found in a slightly different region, and its lack of coupling allows it to be identified as a singlet, which helps in its assignment. rsc.org

Table 1. Comparative ¹H and ¹³C NMR Data for Isomeric Benzyl-6-nitro-indazoles.
Position1-Benzyl-6-nitro-1H-indazole researchgate.netThis compound
¹H δ (ppm)¹³C δ (ppm)Expected Characteristics
N-CH₂5.83 (s, 2H)52.5Singlet, provides key NOESY/HMBC correlations to H-3/C-3.
H-3 / C-38.35 (d)134.5H-3 as a singlet; C-3 chemical shift differs significantly from N-1 isomer. nih.gov
H-4 / C-48.01 (dd)122.8Shift influenced by N-2 substitution.
H-5 / C-57.90 (dd)115.5Shift influenced by N-2 substitution and adjacent nitro group.
C-6-146.5Quaternary carbon bearing the nitro group.
H-7 / C-78.80 (d)107.3Shift influenced by N-2 substitution.

Infrared (IR) Spectroscopy for Indazole Framework Analysis

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the nitro group, the aromatic rings, and the indazole framework.

Nitro Group (NO₂): The most prominent features would be the strong asymmetric and symmetric stretching vibrations of the nitro group, typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. For comparison, 6-nitro-3-p-tolyl-1H-indazole shows strong absorptions at 1522 cm⁻¹ and 1347 cm⁻¹. rsc.org

Aromatic C-H Stretching: Vibrations for the aromatic C-H bonds of the indazole and benzyl rings would appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1620 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the aromatic rings.

C-N Stretching: Vibrations associated with the C-N bonds within the indazole ring would also be present in the fingerprint region.

Solid-State Structural Determination: X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic space group P2₁/n. The analysis reveals that the indazole ring system is nearly planar. The pendant benzyl ring is not coplanar with the indazole moiety, subtending a significant dihedral angle of 65.87 (7)°. researchgate.net

In the crystal lattice, molecules are organized into oblique stacks that extend along the a-axis. This packing is stabilized by π–π stacking interactions between the five- and six-membered rings of adjacent indazole cores, with a centroid–centroid separation of 3.6743 (19) Å. These stacks are further interconnected by C—H⋯O hydrogen bonds, forming a robust three-dimensional network. researchgate.net

Table 2. Crystallographic Data for this compound. researchgate.net
ParameterValue
Chemical FormulaC₁₄H₁₁N₃O₂
Formula Weight253.26
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.4890 (19)
b (Å)19.770 (8)
c (Å)13.308 (6)
β (°)93.608 (6)
Volume (ų)1178.6 (9)
Z4
Temperature (K)100
Calculated Density (Mg m⁻³)1.427
RadiationMo Kα (λ = 0.71073 Å)
R[F² > 2σ(F²)]0.059
wR(F²)0.150

Analysis of Molecular Planarity and Dihedral Angles within the Indazole and Benzyl Moieties

The molecular structure of this compound reveals significant details about its conformational arrangement. X-ray crystallography data indicates that the indazole portion of the molecule is nearly planar, with a maximum deviation of 0.022 (2) Å. researchgate.net This planarity is characteristic of the fused aromatic ring system.

A notable feature of the compound's conformation is the spatial relationship between the indazole core and the pendant benzyl group. These two moieties are not coplanar. Instead, the benzyl ring is significantly twisted out of the plane of the indazole system. The dihedral angle between the plane of the indazole portion and the benzene (B151609) ring is 65.87 (7)°. researchgate.net This substantial twist minimizes steric hindrance between the two ring systems.

In a related compound, 2-Methyl-6-nitro-2H-indazole, the indazole ring system is also nearly planar, with the attached nitro group being only slightly twisted at an angle of 0.93 (16)° from the plane. researchgate.net In another analogue, 2,3-Dimethyl-6-nitro-2H-indazole, the indazole ring system maintains its planarity with a maximum deviation of -0.019 (3) Å for the carbon atom bonded to the nitro group. nih.gov These examples highlight the general planarity of the substituted 2H-indazole core.

Structural FeatureValueSource(s)
Indazole Moiety Deviation from Planarity0.022 (2) Å researchgate.net
Dihedral Angle (Indazole Plane vs. Benzyl Plane)65.87 (7)° researchgate.net
Nitro Group Twist Angle (in 2-Methyl-6-nitro-2H-indazole)0.93 (16)° researchgate.net

Intermolecular Interactions in Crystal Packing: Hydrogen Bonding and π–π Stacking

In the crystal lattice, molecules of this compound form oblique stacks that extend along the a-axis. researchgate.net This columnar arrangement is stabilized by π–π stacking interactions between the electron-rich aromatic systems of adjacent molecules. Specifically, these interactions occur between the five-membered pyrazole (B372694) ring of one molecule and the six-membered benzene ring of a neighboring molecule. researchgate.net The centroid-to-centroid distance for this interaction is 3.6743 (19) Å, a typical distance for stabilizing π–π stacking. researchgate.net Similar π-π contacts are observed in related structures like 2,3-Dimethyl-6-nitro-2H-indazole, which further stabilize its crystal structure with centroid-centroid distances of 3.632 (1) and 3.705 (1) Å. nih.gov

These stacks are further cross-linked by weak C—H⋯O hydrogen bonds. researchgate.net These interactions, though weaker than conventional hydrogen bonds, play a crucial role in establishing the three-dimensional supramolecular architecture. The crystal packing of the related 2-Methyl-6-nitro-2H-indazole is also established by weak intermolecular C—H⋯N and C—H⋯O hydrogen bonds. researchgate.netnih.gov

Interaction TypeDescriptionDistanceSource(s)
π–π StackingBetween pyrazole and benzene rings of adjacent moleculesCentroid-Centroid: 3.6743 (19) Å researchgate.net
Hydrogen BondingWeak C—H⋯O interactions cross-linking molecular stacksNot specified researchgate.net

Tautomeric and Regioisomeric Forms: Experimental and Theoretical Investigations

Investigation of 1H- and 2H-Indazole Tautomeric Equilibria

The indazole ring system can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. chemicalbook.comresearchgate.net Annular tautomerism in indazole derivatives has been a subject of considerable experimental and theoretical investigation. nih.govnih.gov For the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. chemicalbook.comnih.gov Theoretical calculations (MP2/6-31G**) suggest the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol). chemicalbook.comnih.gov This preference is often attributed to the greater aromaticity of the benzenoid structure of the 1H-tautomer compared to the quinoid structure of the 2H-form. researchgate.netresearchgate.net

However, the position of this equilibrium can be influenced by substituents on the indazole ring. researchgate.net While most substituents favor the 1H-form, theoretical studies have shown that in some specific cases, the 2H-tautomer can be more stable. nih.govresearchgate.net Electron-withdrawing groups, such as a nitro group, can affect the relative stabilities. For instance, in a study of nitro-1H-indazoles, the presence and position of the nitro group influenced the reactivity and properties of the molecule, which is intrinsically linked to the tautomeric equilibrium. nih.gov The benzylation that forms this compound effectively "locks" the molecule into the 2H-tautomeric form, preventing interconversion to the 1H-tautomer.

TautomerRelative Stability (Unsubstituted Indazole)Reason for StabilitySource(s)
1H-IndazoleMore stableGreater aromaticity (benzenoid structure) chemicalbook.comresearchgate.netnih.govresearchgate.net
2H-IndazoleLess stableLess aromatic (quinoid structure) researchgate.netresearchgate.net
Energy Difference1H is ~15 kJ·mol⁻¹ more stableTheoretical calculations chemicalbook.comnih.gov

Experimental Differentiation of Regioisomers

The alkylation or benzylation of a substituted indazole, such as 6-nitroindazole (B21905), can lead to the formation of two possible regioisomers: the N-1 and N-2 substituted products. nih.govbohrium.com Distinguishing between these isomers is critical for structural confirmation and is routinely accomplished using advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. nih.govnih.govnews-medical.net

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are powerful tools for this purpose. nih.govnews-medical.net Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is particularly decisive. bohrium.comnih.gov For an N-1 substituted indazole, a ³J correlation is typically observed in the HMBC spectrum between the protons of the methylene (B1212753) group (of the benzyl substituent) and the C7a carbon of the indazole ring. nih.govd-nb.info Conversely, for the N-2 substituted isomer, like this compound, a correlation is expected between the methylene protons and the C3 carbon, while the correlation to C7a is absent. nih.govd-nb.info

Another useful 2D NMR technique is the Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govbohrium.com For the N-1 isomer, a NOE can be observed between the methylene protons of the benzyl group and the H-7 proton of the indazole ring. For the N-2 isomer, a NOE would instead be expected between the methylene protons and the H-3 proton. bohrium.com These distinct spatial proximities provide unambiguous evidence for the correct regiochemical assignment. nih.gov

TechniqueN-1 Regioisomer (e.g., 1-Benzyl-6-nitro-1H-indazole)N-2 Regioisomer (this compound)Source(s)
¹H-¹³C HMBCCorrelation between benzyl CH₂ protons and C7aCorrelation between benzyl CH₂ protons and C3 bohrium.comnih.govd-nb.info
NOESYNOE between benzyl CH₂ protons and H-7NOE between benzyl CH₂ protons and H-3 nih.govbohrium.com

Computational Chemistry and Theoretical Investigations on 2 Benzyl 6 Nitro 2h Indazole

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to exploring the intrinsic properties of a molecule. These studies offer a detailed picture of the geometric and electronic characteristics of 2-Benzyl-6-nitro-2H-indazole.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. By approximating the electron density, DFT calculations can determine the most stable arrangement of atoms, known as the optimized geometry. This theoretical structure can then be compared with experimental data, such as that from X-ray crystallography, to validate the computational model.

For this compound, experimental crystallographic data has been reported, providing a benchmark for theoretical models. iucr.orgresearchgate.net The molecule crystallizes in a monoclinic system with the space group P21/n. researchgate.net Key structural features from this experimental work reveal that the indazole ring system is nearly planar, and the pendant benzyl (B1604629) ring is twisted at a significant angle relative to it. iucr.orgresearchgate.net The dihedral angle between the indazole portion and the benzene (B151609) ring is reported to be 65.87 (7)°. iucr.orgresearchgate.net

DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to replicate these geometric parameters. doi.org The process involves starting with an initial guess of the molecular structure and iteratively solving the electronic Schrödinger equation until a minimum energy conformation is found. The accuracy of the optimized geometry is crucial as it forms the basis for all subsequent electronic property calculations.

Table 1: Experimental Crystallographic Data for this compound researchgate.net

Parameter Value
Chemical Formula C₁₄H₁₁N₃O₂
Molecular Weight 253.26
Crystal System Monoclinic
Space Group P21/n
a (Å) 4.4890 (19)
b (Å) 19.770 (8)
c (Å) 13.308 (6)
β (°) 93.608 (6)
Volume (ų) 1178.6 (9)

Source: Abdelahi et al., 2018. researchgate.net

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. unesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. doi.orgworldscientific.com A small energy gap suggests high chemical reactivity and low kinetic stability. doi.org

In molecules like this compound, the distribution of electron density in these orbitals determines the likely sites of reaction. DFT calculations can map these orbitals. For similar nitro-aromatic heterocyclic systems, the HOMO is often localized on the fused aromatic ring system, while the LUMO is frequently centered around the electron-withdrawing nitro group. This distribution indicates that the molecule is susceptible to nucleophilic attack at or near the nitro-substituted ring and can participate in electrophilic reactions at other positions on the indazole core.

Table 2: Representative Frontier Molecular Orbital Energies for Related Indazole Derivatives

Compound System HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Indazole-Pyrone Hybrid (5a) -6.21 -1.97 4.24

Data adapted from a computational study on related indazole hybrids, calculated at the B3LYP/6–311G(d,p) level. doi.org

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms. uni-muenchen.descirp.org For this compound, the oxygen atoms of the nitro group and the nitrogen atoms of the indazole ring are expected to be the most electron-rich regions.

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. uni-muenchen.descirp.org The hydrogen atoms of the aromatic rings, particularly those near the electron-withdrawing nitro group, are anticipated to be the most electrophilic sites. asianresassoc.org

MEP analysis is a valuable tool for rationalizing and predicting intermolecular interactions, such as hydrogen bonding, which influences the crystal packing of the molecule. uni-muenchen.deasianresassoc.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements of bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.de This method allows for the quantitative evaluation of intramolecular interactions, such as hyperconjugation.

The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. uni-muenchen.dedergipark.org.tr Higher E(2) values indicate stronger interactions, signifying greater electron delocalization and molecular stability.

For a molecule like this compound, NBO analysis can reveal:

Delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the anti-bonding orbitals (π*) of the aromatic rings.

Hyperconjugative interactions involving the benzyl group and the indazole core.

Stabilization arising from the electron-withdrawing nature of the nitro group through delocalization. asianresassoc.org

Mechanistic Studies of 2H-Indazole Formation Reactions

Theoretical chemistry is instrumental in elucidating the complex reaction mechanisms that lead to the formation of heterocyclic compounds like 2H-indazoles.

The synthesis of the 2H-indazole scaffold can be achieved through various methods, including the Davis-Beirut and Cadogan reactions. nih.govescholarship.org Computational studies, primarily using DFT, have been employed to map the potential energy surfaces of these reactions, identifying intermediates, transition states, and the most favorable reaction pathways. nih.gov

For instance, theoretical studies on the Davis-Beirut reaction, which can form 2H-indazoles from o-nitrobenzaldehydes and primary amines, have provided strong evidence for a mechanism involving an o-nitrosobenzylidine imine intermediate. nih.gov DFT calculations suggest that this intermediate undergoes a concerted N-N bond-forming heterocyclization to yield the 2H-indazole ring. nih.gov By calculating the energies of the transition states, researchers can understand the kinetics of the cyclization step and how different substituents might influence the reaction rate and outcome. nih.govescholarship.org These mechanistic insights are vital for optimizing reaction conditions and developing new synthetic routes to substituted 2H-indazoles. aub.edu.lb

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2h Indazole Systems

Indazole Scaffolds as Frameworks for Targeted Molecular Modulators

The unique structure of indazole, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, provides a privileged scaffold in drug discovery. nih.govpnrjournal.com This structural motif is present in numerous compounds that have been investigated for their therapeutic potential.

Indazole and its derivatives are relatively rare in nature but have garnered significant attention from synthetic and medicinal chemists for decades due to their broad biological potential. nih.gov The indazole core was first identified by the scientist Emil Fisher. pnrjournal.com Historically, these nitrogen-containing heterocycles have been recognized for their importance in the design of new pharmaceuticals. pnrjournal.comresearchgate.net The development of various synthetic methodologies has allowed for the creation of a multitude of indazole derivatives, including N-alkyl 1H- and 2H-indazole regioisomers, which have been incorporated into a range of therapeutic drugs. pnrjournal.com The compound 2-Benzyl-6-nitro-2H-indazole itself has been synthesized and its crystal structure characterized, contributing to the growing library of indazole derivatives available for study. iucr.orgresearchgate.net

The versatility of the indazole scaffold is demonstrated by the extensive range of biological activities attributed to its derivatives. nih.govmdpi.com These compounds have been reported to possess significant pharmacological properties, making them valuable in medicinal chemistry. nih.govacs.org

Key Biological Activities of Indazole Derivatives:

Anticancer: Indazole derivatives are well-recognized for their antitumor properties. cornell.eduresearchgate.net Several commercially available anticancer drugs, such as Niraparib and Pazopanib, feature the indazole core. mdpi.comresearchgate.net They often function as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation. researchgate.netresearchgate.net

Anti-inflammatory: Certain indazole derivatives, like Bendazac and Benzydamine, are used as anti-inflammatory agents. mdpi.com Their mechanism often involves the inhibition of enzymes like cyclooxygenase (COX). nih.gov

Antimicrobial: The indazole nucleus is found in compounds with activity against various pathogens, including bacteria, fungi, and protozoa. pnrjournal.commdpi.com Studies have shown potent activity of 2H-indazole derivatives against parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. pnrjournal.commdpi.comnih.gov

Kinase Inhibition: Indazole derivatives have been extensively developed as specific inhibitors of protein kinases, including both tyrosine and serine/threonine kinases. researchgate.netresearchgate.net This activity is central to their application in oncology. researchgate.net

Other Activities: The biological potential of indazoles extends to anti-HIV, anti-platelet, antiviral, and contraceptive activities. researchgate.netresearchgate.netacs.org They have also been investigated as inhibitors of nitric oxide synthase (NOS) and as 5-HT3 receptor antagonists. nih.govpnrjournal.com

Mechanistic Probing of 2H-Indazole Derivatives as Bioactive Agents

Understanding how 2H-indazole derivatives exert their biological effects at a molecular level is crucial for designing more effective and specific therapeutic agents. This involves studying their interactions with biological targets and analyzing the structural basis for their activity and selectivity.

A primary mechanism of action for many bioactive indazole derivatives is the inhibition of enzymes. The indazole scaffold serves as a versatile template for designing potent and selective enzyme inhibitors. For instance, a series of 4,5-dihydro-2H-indazoles were found to be effective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory therapy. nih.gov

Molecular docking studies have provided insights into these interactions, showing that the indazole ring can form crucial bonds within the active site of an enzyme. nih.gov In the case of COX-2, the pyrazole portion of the indazole scaffold can engage in cation-π interactions with key residues like Arg106, while other parts of the molecule form hydrogen bonds and hydrophobic interactions that stabilize the complex. arabjchem.org Similarly, 2H-indazole derivatives have been identified as potent inhibitors of various protein kinases, such as CRAF and ROCK, by binding to the ATP-binding pocket of these enzymes. researchgate.net The fluorine atom in compounds like 7-Fluoro-2-methyl-2H-indazole can enhance binding affinity to hydrophobic enzyme pockets through halogen bonding.

The following table summarizes the inhibitory activity of selected indazole derivatives against various enzymes.

Derivative ClassTarget EnzymeActivity (IC₅₀)Reference
3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one5-HT2A18 nM nih.gov
1H-Indazole derivativeCYP11B22.2 nM nih.gov
4,5-dihydro-2H-indazolesCOX-2Varies nih.gov
2,3-diphenyl-2H-indazole derivativesCOX-2Varies mdpi.com

This table is for illustrative purposes and represents a selection of findings.

The substitution pattern on the indazole ring system is critical in determining the compound's selectivity for its biological target. ontosight.ai For example, in the development of anti-inflammatory agents, achieving selectivity for COX-2 over COX-1 is a key objective to minimize side effects. Structural analysis of 4,5-dihydro-2H-indazole derivatives revealed that specific substituents could confer moderate to powerful selectivity towards COX-2 inhibition. nih.gov

Docking studies suggest that this selectivity arises from the ability of the substituted indazole to interact with specific amino acid residues present in the COX-2 active site but not in COX-1. arabjchem.org The larger and more accommodating active site of COX-2 allows for bulkier indazole derivatives to bind, an interaction that is sterically hindered in COX-1. arabjchem.org Similarly, the selectivity of kinase inhibitors is tuned by modifying the substituents on the indazole core to optimize interactions with unique features of the target kinase's ATP-binding site. researchgate.net The 2-methyl substitution, for instance, can increase steric bulk, which may reduce off-target interactions. The planar nature of the indazole ring in this compound, combined with the dihedral angle of its pendant benzyl (B1604629) group, dictates how it fits into a binding pocket, influencing its potential interactions and selectivity. iucr.org

Design and Synthesis Strategies for Lead Optimization of 2H-Indazole Derivatives

The development of potent and selective 2H-indazole-based drug candidates relies on effective strategies for chemical synthesis and lead optimization. Various synthetic protocols have been established to construct and functionalize the 2H-indazole core.

Classic methods such as the Cadogan reaction, which involves the reductive cyclization of nitroaromatic compounds, are used for synthesizing 2H-indazoles. nih.gov More modern approaches utilize transition-metal-catalyzed reactions, such as palladium-catalyzed C-H activation and arylation, to build functionalized indazole derivatives with greater efficiency and structural diversity. mdpi.comresearchgate.netresearchgate.net Copper-catalyzed reactions have also been developed for the regioselective amination at the C3 position of 2H-indazoles. acs.org

Lead optimization involves systematically modifying a lead compound to improve its pharmacological profile. For 2H-indazoles, this often entails:

Varying substituents on the N2 position: Attaching different aryl or alkyl groups to the nitrogen at position 2 can significantly impact potency and selectivity. mdpi.com

Functionalizing the C3 position: Introducing groups at the C3 position is a common strategy, for example, in the development of 3-acylated-2H-indazoles. nih.gov

Modifying the benzene ring: Adding substituents like the nitro group in this compound or fluorine atoms can modulate electronic properties and binding interactions. iucr.org

These synthetic and design strategies enable the systematic exploration of the chemical space around the 2H-indazole scaffold, facilitating the discovery of optimized molecular modulators for a range of biological targets. researchgate.netresearchgate.net

Systematic Modification of Substituents to Modulate Activity (e.g., nitro, amino, alkoxy groups)

Systematic modification of substituents on the 2H-indazole core is a key strategy for modulating biological activity. The nature and position of these groups significantly influence the compound's efficacy and target selectivity.

The nitro group , as seen in the subject compound this compound, is a critical feature in many biologically active indazoles. The 5-nitro substitution, in particular, has been exploited in compounds designed for antiprotozoal activity. mdpi.com For instance, a series of 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxides demonstrated notable leishmanicidal and trypanocidal activity. nih.gov Similarly, 3-alkoxy-1-benzyl-5-nitroindazole derivatives have shown potent in vitro activity against various Leishmania species. mdpi.com These findings underscore the importance of the nitro group's electron-withdrawing properties and its potential to participate in bioreductive activation mechanisms within target parasites. nih.gov

The introduction of amino groups also profoundly impacts activity. Studies on ethyl 2-(amino-2H-indazol-2-yl)acetate derivatives, with the amino group at positions 5, 6, or 7, have been explored through computational docking as potential anti-breast cancer agents targeting the aromatase enzyme. derpharmachemica.com

Alkoxy groups , typically at the C3 position, are another common modification. A library of 3-alkoxy-2H-indazoles was synthesized and evaluated as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. nih.gov This study found that compounds with relatively small substituents at the N2 and C3 positions were the most active inhibitors. nih.gov The combination of an alkoxy group at the C3 position and a benzyl group at the N1 or N2 position, often with a 5-nitro group, has been a successful strategy in developing potent antichagasic and antileishmanial agents. mdpi.comresearchgate.net

The following table summarizes key SAR findings for substituted 2H-indazoles:

Substituent & PositionObserved Biological ActivityRelevant CompoundsReference
6-NitroCore structure of the title compound, with π-π stacking interactions observed in its crystal structure.This compound iucr.orgresearchgate.net
5-NitroAntiprotozoal (Antichagasic, Leishmanicidal)3-Alkoxy-1-benzyl-5-nitroindazoles, 3-Cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide mdpi.comnih.govresearchgate.net
5, 6, or 7-AminoPotential anti-breast cancer activity (in silico)Ethyl 2-(amino-2H-indazol-2-yl)acetates derpharmachemica.com
3-AlkoxyMyeloperoxidase (MPO) Inhibition3-Alkoxy-2H-indazoles nih.gov
2-Phenyl, 2,3-DiphenylAntiprotozoal, Anti-inflammatory (COX-2 Inhibition)2-Phenyl-2H-indazole derivatives, 2,3-Diphenyl-2H-indazole derivatives mdpi.comnih.gov

Impact of Conformational Constraints on Biological Response

The three-dimensional shape, or conformation, of a molecule is critical to its ability to bind to a biological target. In flexible molecules like this compound, the relative orientation of the different parts of the molecule can significantly affect its activity. The crystal structure of this compound shows that the indazole ring system is nearly planar, while the attached benzyl ring is oriented at a significant dihedral angle of 65.87°. iucr.orgresearchgate.net This specific conformation influences how the molecule presents itself to a receptor binding site.

Introducing conformational constraints, such as fusing rings to the main scaffold, is a powerful design strategy to lock the molecule into a more rigid, biologically active conformation. This approach can enhance binding affinity by reducing the entropic penalty of binding. A study on MPO inhibitors demonstrated the success of this strategy, where constrained 2H-indazole analogues—those containing N2-C3 fused ring systems—were the most potent compounds in the series. nih.gov These rigid structures likely mimic the ideal binding conformation within the MPO active site more effectively than their flexible counterparts.

Computational Approaches in Structure-Activity Correlation

Computational chemistry provides invaluable tools for understanding and predicting the biological activity of compounds like this compound, thereby accelerating the drug discovery process.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. dntb.gov.ua This method allows researchers to visualize plausible binding modes and analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net

For 2H-indazole systems, docking has been widely applied to rationalize observed biological activities and guide the design of new derivatives.

Anti-inflammatory Activity : Docking studies of 4,5-dihydro-2H-indazole derivatives into the active site of the cyclooxygenase-2 (COX-2) enzyme helped to explain their anti-inflammatory effects. nih.gov Similarly, docking calculations for 2,3-diphenyl-2H-indazole derivatives suggested a binding mode comparable to the known COX-2 inhibitor rofecoxib. mdpi.comnih.gov

Anticancer Activity : The binding of C,N-cyclometalated 2H-indazole Ru(II) and Ir(III) complexes to cancer-related protein targets has been analyzed using docking to understand their mechanism of action. dntb.gov.uaresearchgate.net In another study, various ethyl 2-(amino-2H-indazol-2-yl)acetate derivatives were docked into the breast cancer aromatase enzyme, with compound 5f showing a promising binding affinity of -8.0 kcal/mol and key interactions with residue Arg115. derpharmachemica.com

MPO Inhibition : Docking studies were integral to understanding how a library of 2H-indazoles and 1H-indazolones inhibit myeloperoxidase. nih.gov

These simulations provide a structural basis for the SAR, highlighting which functional groups are critical for target engagement.

Molecular Dynamics Simulations to Assess Complex Stability and Dynamics

While docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated biological environment. mdpi.comnih.gov MD simulations rigorously examine the stability of ligand-protein complexes, confirming that the binding pose predicted by docking is maintained. researchgate.net

Key parameters analyzed during MD simulations include:

Root-Mean-Square Deviation (RMSD) : This measures the average deviation of the protein backbone atoms over time from their initial position, providing insight into the structural stability of the complex. Stable complexes typically show RMSD values that plateau after an initial equilibration period. mdpi.comnih.gov

Root-Mean-Square Fluctuation (RMSF) : This indicates the fluctuation of individual residues, highlighting flexible regions of the protein that may be involved in ligand binding. mdpi.com

Studies on 2H-indazole derivatives have successfully used MD simulations to validate docking results. For example, MD simulations of a tetrahydroindazole (B12648868) derivative in complex with COX-2 showed structural stability throughout the simulation. arabjchem.org In another study, the stability of a potent 2H-indazole derivative within its target protein's binding site was confirmed through rigorous MD simulations, demonstrating a consistent and robust binding. researchgate.net

System StudiedSimulation TargetKey FindingReference
2H-Indazole derivativesAntioxidant and antimicrobial target proteinsDemonstrated consistent and robust binding of the most potent compound in the target's binding site. researchgate.net
Pyrido fused imidazo[4,5-c]quinolines (related heterocycles)Anti-tumor targetsTrajectory analysis depicted complex stability, validating docking results. nih.gov
Tetrahydroindazole-COX-2 complexCyclooxygenase-2 (COX-2)The complex displayed structural stability during MD simulations. arabjchem.org
3-chloro-6-nitro-1H-indazole-TryR complexTrypanothione reductase (TryR)The complex remained in good equilibrium with a structure deviation of ~1–3 Å over a 50 ns simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

For 2H-indazole systems, QSAR studies have been instrumental in identifying the key physicochemical and structural features that govern their activity.

Antimicrobial Activity : In a study of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles, QSAR results indicated the importance of topological parameters in defining the antimicrobial activity. researchgate.net The models showed that substitution with an electron-withdrawing group at position-3 of the indazole ring enhanced activity. researchgate.net

Anticancer Activity : 2D and 3D-QSAR models were developed for a series of 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors. grafiati.comresearchgate.net The best models showed high correlation coefficients and predictive accuracy, providing a reliable framework for predicting the anticancer activity of new indazole derivatives. researchgate.net

Antiprotozoal Activity : QSAR analysis was performed on indazole N-oxide derivatives to gain insight into their mechanism of action against parasites. nih.gov

These models serve as powerful predictive tools, enabling the rational design of new compounds with potentially improved efficacy.

Pharmacophore Elucidation and Molecular Design for Enhanced Efficacy

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Elucidating the pharmacophore of a class of active compounds is a crucial step in designing new molecules with enhanced efficacy.

Pharmacophore models for 2H-indazole-based compounds have been developed using ligand-based and structure-based approaches. In one study, a pharmacophore model for estrogen receptor alpha (ERα) inhibitors was created from a set of known active compounds. ugm.ac.idscilit.com The best model consisted of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.idscilit.com This model was then used as a 3D query to virtually screen a library of asymmetrical hexahydro-2H-indazole analogs of curcumin, successfully identifying several potential new inhibitor candidates. ugm.ac.id

Fragment-based drug design is another powerful approach. Researchers used a de novo design program to identify 6-phenylindole as a fragment that could bind to fibroblast growth factor receptor (FGFR) kinases. nih.gov Guided by docking models, this fragment was optimized into an indazole-based pharmacophore, leading to a library of derivatives that inhibited FGFR1-3, demonstrating that rational, structure-based design can successfully identify novel and effective pharmacophores. nih.gov

Future Research Directions and Perspectives in 2 Benzyl 6 Nitro 2h Indazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The reported synthesis of 2-benzyl-6-nitro-2H-indazole involves the N-alkylation of 6-nitro-1H-indazole with benzyl (B1604629) chloride in the presence of tetra-n-butylammonium iodide. researchgate.net While effective, this method represents a classical approach. Future research should pivot towards the development of more sustainable and innovative synthetic strategies.

One promising avenue is the exploration of one-pot, multi-component reactions, which enhance efficiency by reducing the number of sequential steps and purification processes. Methodologies utilizing copper-catalyzed reactions of 2-halobenzaldehydes, primary amines, and sodium azide (B81097) have proven effective for synthesizing various 2H-indazoles. organic-chemistry.orgacs.orgresearchgate.net Adapting such a strategy, using a substituted 2-bromobenzaldehyde, benzylamine, and an azide source under green conditions (e.g., using polyethylene (B3416737) glycol as a solvent and a recyclable heterogeneous copper catalyst), could provide a more direct and sustainable route. acs.orgnih.gov

Furthermore, the Cadogan reaction, a classical method for indazole synthesis involving the reductive cyclization of o-nitrobenzyl compounds, presents another key area for development. nih.govnih.gov Traditionally requiring harsh conditions, recent advancements have focused on milder protocols. organic-chemistry.orgnih.gov Future work could investigate a modified, room-temperature Cadogan cyclization pathway, potentially involving the isolation of 2H-indazole N-oxide intermediates, to synthesize the target compound from a suitable o-nitro aromatic precursor. nih.govescholarship.orgscispace.com Such approaches align with the principles of green chemistry by minimizing energy consumption and avoiding harsh reagents.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Typical Starting Materials Key Reagents/Catalysts Potential for Sustainability
Classical N-Alkylation 6-Nitro-1H-indazole, Benzyl chloride Phase-transfer catalyst (e.g., TBAI) Moderate; relies on pre-synthesized indazole core.
Cu-Catalyzed MCR 2-Bromo-4-nitrobenzaldehyde, Benzylamine, Sodium azide Copper nanoparticles (e.g., CuO@C) High; one-pot procedure, potential for recyclable catalysts and green solvents. acs.orgnih.gov

| Modified Cadogan Cyclization | Substituted o-nitroaromatic precursor | Mild reducing agents (e.g., P(OEt)₃) | High; potential for lower temperatures and phosphorus-free conditions. nih.govnih.gov |

Advanced Spectroscopic and Crystallographic Techniques for Deeper Structural Insights

Detailed structural characterization is fundamental to understanding the chemical behavior of this compound. Single-crystal X-ray diffraction has provided a definitive solid-state structure, revealing key molecular and supramolecular features. researchgate.net The indazole ring system is nearly planar, and the pendant benzene (B151609) ring is oriented at a significant dihedral angle. researchgate.net The crystal packing is stabilized by a combination of π–π stacking interactions and C—H⋯O hydrogen bonds. researchgate.net

Future crystallographic studies could involve co-crystallization experiments to investigate intermolecular interactions with other molecules, providing insights into its potential for forming host-guest complexes or specific molecular recognition patterns. High-resolution X-ray diffraction could also provide more detailed electron density maps, offering deeper insights into the nature of the chemical bonds and intermolecular forces.

In the realm of spectroscopy, while standard techniques are sufficient for routine characterization, advanced Nuclear Magnetic Resonance (NMR) methods are underexplored. Comprehensive 2D NMR studies (COSY, HSQC, HMBC) would enable the unambiguous assignment of all proton and carbon signals, which is crucial for confirming the N2-benzylation regiochemistry and for characterizing new derivatives. ipb.pt These techniques would be invaluable in distinguishing between 2H-indazole and potential 1H-indazole isomers that could form during synthesis.

Table 2: Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₄H₁₁N₃O₂
Molecular Weight 253.26
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 4.4890 (19)
b (Å) 19.770 (8)
c (Å) 13.308 (6)
β (°) 93.608 (6)
Volume (ų) 1178.6 (9)
Temperature (K) 100
Radiation Mo Kα
Final R index [I > 2σ(I)] R = 0.059

Data sourced from Mohamed Abdelahi et al. (2018). researchgate.net

Integrated Computational and Experimental Approaches for Mechanism Elucidation and Design

The synergy between computational chemistry and experimental work offers a powerful paradigm for advancing the chemistry of this compound. While experimental studies provide tangible data, computational modeling can offer predictive insights and elucidate complex reaction mechanisms that are difficult to probe experimentally.

Future research should employ quantum chemical calculations, such as Density Functional Theory (DFT), to complement the existing crystallographic data. nih.gov DFT can be used to calculate the optimized molecular geometry in the gas phase for comparison with the solid-state crystal structure, revealing the influence of packing forces. Furthermore, calculations of molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and bond orders can provide a quantitative understanding of the molecule's electronic structure and reactivity.

A particularly fruitful area would be the computational modeling of reaction mechanisms for the synthesis and derivatization of the title compound. For instance, DFT studies could map the potential energy surface for the Cadogan cyclization pathway, identifying transition states and intermediates to explain the observed regioselectivity and reactivity. nih.govescholarship.org This integrated approach has been successfully used to understand the formation of 2H-indazole N-oxides as competent intermediates, transforming theoretical possibilities into experimentally verifiable targets. nih.govscispace.com Such studies would not only rationalize existing results but also guide the design of new, more efficient synthetic routes and novel derivatives with tailored electronic properties.

Exploration of Underexplored Derivatization Pathways for Enhanced Molecular Diversity

The structure of this compound offers several sites for chemical modification to generate a library of novel compounds. The exploration of these derivatization pathways is essential for expanding the chemical space around this scaffold.

The most versatile functional handle is the nitro group at the 6-position. Its reduction to an amino group (6-amino-2-benzyl-2H-indazole) would be a key transformation. nih.gov This can be achieved using standard reducing agents like Fe/HCl or SnCl₂. nih.govnih.gov The resulting primary amine is a gateway to a vast array of derivatives through reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to install a wide variety of substituents (e.g., -OH, -Cl, -Br, -CN).

Another underexplored area is the functionalization of the aromatic rings. While the nitro group is strongly deactivating, electrophilic aromatic substitution (e.g., halogenation, nitration) on the indazole nucleus or the pendant benzyl ring could be possible under forcing conditions, leading to poly-substituted analogues. The regiochemical outcomes of such reactions would be an interesting subject for investigation. Finally, derivatives could be synthesized by starting with substituted benzyl halides in the initial alkylation step, providing a straightforward method to introduce functionality on the benzyl moiety. scielo.br

Table 3: Potential Derivatization Pathways for this compound

Reaction Type Position of Modification Reagent(s) Resulting Functional Group
Nitro Group Reduction C6 Fe/HCl or SnCl₂ Amino (-NH₂)
Amide Formation C6 (via amino) Acetyl chloride Acetamido (-NHCOCH₃)
Sandmeyer Reaction C6 (via diazonium) CuCl/HCl Chloro (-Cl)

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing aryl groups at the C3 position of 2-Benzyl-6-nitro-2H-indazole?

  • Methodological Answer : Direct C3-arylation using palladium catalysis and phosphine ligands enables regioselective coupling of this compound with aryl bromides. For example, reaction with 4-bromobenzonitrile under optimized conditions (low ligand loading, pentane/Et₂O solvent system) yields 4-(2-Benzyl-6-nitro-2H-indazol-3-yl)benzonitrile in 70% yield after silica gel chromatography . Key parameters include temperature control and solvent polarity to minimize byproducts.

Q. How can researchers confirm the structural identity and purity of synthesized this compound?

  • Methodological Answer : Combine 1H/13C NMR (e.g., δ 8.77 ppm for the indazole proton, δ 55.6 ppm for the benzyl CH₂ group) and elemental analysis (e.g., C 71.27%, H 3.04% vs. calculated C 71.18%, H 3.98%) to verify molecular structure. For purity, use HPLC with UV detection at λ ≈ 270 nm (nitro group absorption) and monitor for residual solvents via GC-MS .

Q. What are the foundational steps for X-ray crystallographic characterization of this compound derivatives?

  • Methodological Answer : Grow single crystals via slow evaporation in dichloromethane/hexane. Use SHELXT for automated space-group determination and structure solution from diffraction data. Refine with SHELXL , focusing on resolving disorder in the nitro or benzyl groups. Compare bond lengths (e.g., C–N in nitro group: ~1.21 Å) and angles with similar indazole derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro group influence the biological activity of this compound?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 6-amino or 6-cyano substitutions). Test in vitro assays (e.g., kinase inhibition, cytotoxicity) to compare potency. Computational modeling (DFT or molecular docking) can quantify nitro group interactions with target proteins, such as hydrogen bonding with kinase active sites .

Q. What challenges arise in resolving crystallographic data for nitro-substituted indazoles, and how can they be mitigated?

  • Methodological Answer : Nitro groups often cause thermal motion artifacts or disorder. Mitigate by collecting low-temperature (100 K) diffraction data and using restraints in SHELXL refinement. For severe cases, employ twin refinement (SHELXL’s TWIN command) or partial occupancy modeling. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How can researchers address contradictions in biological activity data between this compound and structurally similar indazoles?

  • Methodological Answer : Conduct comparative pharmacokinetic studies (e.g., plasma stability, membrane permeability via PAMPA) to assess bioavailability differences. Use metabolomics (LC-MS/MS) to identify metabolite interference. For in vitro assays, standardize cell lines (e.g., HEK293 vs. HeLa) and control redox conditions (nitro groups may act as pro-drugs under reducing environments) .

Q. What strategies optimize the functionalization of this compound for targeted drug discovery?

  • Methodological Answer : Use parallel synthesis to introduce diverse substituents at C3 (via cross-coupling) or N1 (alkylation/acylation). Prioritize reactions compatible with nitro groups, such as Suzuki-Miyaura coupling (requires Pd(OAc)₂, SPhos ligand). For late-stage diversification, employ photoredox catalysis to modify the benzyl group without nitro reduction .

Q. What analytical methods are critical for assessing batch-to-batch consistency in this compound synthesis?

  • Methodological Answer : Implement QC protocols combining:

  • HPLC-UV/HRMS (exact mass <1 ppm error) for purity.
  • PXRD to confirm polymorph consistency (compare with reference diffractogram).
  • DSC/TGA to monitor thermal stability (decomposition >200°C expected for nitro compounds) .

Methodological Notes

  • Contradiction Handling : Discrepancies in crystallographic or biological data should be resolved by repeating experiments under controlled conditions (e.g., inert atmosphere for nitro group stability) and validating with orthogonal techniques (e.g., IR spectroscopy for functional groups).
  • Software Tools : Use Mercury (CCDC) for crystal structure visualization and Gaussian 16 for computational modeling of electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.